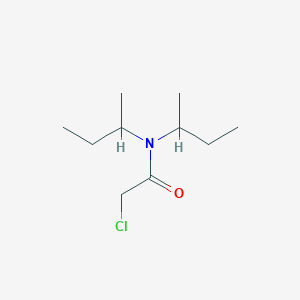

N,N-di-sec-butyl-2-chloroacetamide

Descripción

Contextualization within Agrochemical Science

In agrochemical science, chloroacetamides are a major class of herbicides used extensively for the control of annual grasses and some broadleaf weeds in numerous crops, including corn and soybeans. awsjournal.orgcambridge.org These herbicides are primarily used in pre-emergence applications, meaning they are applied to the soil before the weed seedlings emerge. cambridge.org The effectiveness of chloroacetamide herbicides can be influenced by soil management systems, with studies showing greater efficacy in conventional tillage compared to no-tillage systems. awsjournal.org

The fundamental mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. medchemexpress.comcapes.gov.br VLCFAs are essential components of plant cell membranes and cuticular waxes. capes.gov.br By disrupting the production of these fatty acids, chloroacetamides inhibit early seedling growth and development, leading to the death of susceptible weed species. cambridge.orgcapes.gov.br Specifically, they target and inhibit the elongase enzyme system responsible for extending fatty acid chains beyond 18 carbons. capes.gov.br Plants detoxify these herbicides through conjugation with glutathione (B108866), a process that renders the herbicide non-phytotoxic. cambridge.org

Scope of Academic Inquiry for N,N-di-sec-butyl-2-chloroacetamide and Related Structures

The academic inquiry into N,N-disubstituted-2-chloroacetamides, the chemical family to which this compound belongs, is primarily focused on their synthesis and structure-activity relationships. The synthesis of N-substituted chloroacetamides is typically achieved through the chloroacetylation of a corresponding amine with chloroacetyl chloride. researchgate.netresearchgate.netijpsr.info This straightforward synthetic route allows for the creation of a diverse library of analogues for study.

A significant body of research investigates how the nature of the N-substituents influences the compound's herbicidal activity. nih.govacs.org Studies have explored the relationship between the chemical reactivity of the chloroacetamide molecule and its efficacy as a herbicide. nih.gov Research indicates that the molecular structure, including factors like lipophilicity, is a decisive factor in the herbicidal mode of action, influencing uptake, mobility, and interaction with the target site. nih.govnih.gov While comprehensive studies exist for widely used commercial herbicides like alachlor (B1666766), acetochlor, and metolachlor, specific, in-depth academic research on the herbicidal activity or unique properties of this compound is not prominent in publicly available literature. The investigation of this specific compound is largely confined to its availability as a chemical intermediate for research purposes.

Properties of this compound and a Related Compound

The following table outlines available data for this compound and the structurally related N,N-dibutyl-2-chloroacetamide.

| Property | This compound | N,N-dibutyl-2-chloroacetamide |

| CAS Number | 32322-33-1 scbt.com | 23336-35-8 nih.gov |

| Molecular Formula | C₁₀H₂₀ClNO scbt.com | C₁₀H₂₀ClNO nih.govnih.gov |

| Molecular Weight | 205.725 g/mol scbt.com | 205.73 g/mol nih.govnih.gov |

| IUPAC Name | This compound | N,N-dibutyl-2-chloroacetamide nih.gov |

Synthesis of this compound and Analogues

The synthesis of this compound and related chloroacetamide derivatives is primarily achieved through the acylation of secondary amines. The specific approaches can be adapted based on the desired scale and the steric hindrance of the amine.

The formation of the amide bond in chloroacetamides is typically accomplished by reacting a primary or secondary amine with a chloroacetylating agent. Several established methods are utilized for this purpose. A common and straightforward approach involves the reaction of the appropriate amine with chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction is often conducted in the presence of a base to neutralize the hydrogen chloride byproduct.

Another widely used method is the Schotten-Baumann reaction condition, which involves the acylation of the amine in a two-phase system, typically an aqueous alkali solution and an organic solvent containing the acyl chloride. researchgate.net This method is effective for a variety of amines. For more complex structures, C-amidoalkylation of aromatic compounds with halogen-containing hemiaminals presents a viable synthetic route. arkat-usa.orgresearchgate.net

A summary of common synthetic methods is presented below.

Table 1: General Synthetic Approaches for Chloroacetamide Derivatives| Method | Reactants | Conditions | Base/Catalyst |

|---|---|---|---|

| Acylation | Amine + Chloroacetyl chloride | Dichloromethane | Triethylamine or Potassium carbonate researchgate.net |

| Acylation | Aqueous amine + Chloroacetyl chloride | Stirred overnight | Excess amine can act as a base ijpsr.inforesearchgate.net |

| Schotten-Baumann | Amine + Chloroacetyl chloride | Water/Organic solvent (two-phase) | Basic or neutral conditions researchgate.net |

| Amidation | Aqueous amine + Ethyl chloroacetate | Stirred for 1 hour | Not specified ijpsr.info |

| C-Amidoalkylation | Aromatic + Hemiaminal | Varies | H₂SO₄ with P₄O₁₀ researchgate.net |

The synthesis of this compound involves the use of di-sec-butylamine, a sterically hindered secondary amine. This steric bulk necessitates specific considerations during synthesis. A patented method addresses this challenge by reacting a secondary amine with chloroacetyl chloride in an aqueous phase using an inorganic alkali as an acid-binding agent, a process promoted by an organic solvent. google.comgoogle.com This approach is reported to be rapid, high-yielding, and suitable for large-scale industrial preparation. google.com

The steric hindrance imparted by the N-substituents does not only affect the synthesis but also significantly influences the compound's reactivity. Studies on related chloroacetanilide herbicides have shown that compounds with greater steric hindrance, such as S-metolachlor, exhibit slower transformation rates in dechlorination reactions compared to less hindered analogues like alachlor and acetochlor. nih.gov These structural differences, particularly in the (alkoxy)alkyl substituents, can have a dramatic impact on both reactivity and the mechanistic pathways of subsequent chemical transformations. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-di(butan-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-5-8(3)12(9(4)6-2)10(13)7-11/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATNNNLJLRYGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400084 | |

| Record name | N,N-di-sec-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32322-33-1 | |

| Record name | 2-Chloro-N,N-bis(1-methylpropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32322-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-di-sec-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Chemical Transformations

The oxidation of N,N-di-sec-butyl-2-chloroacetamide can be approached by considering the reactivity of its constituent functional groups: the two sec-butyl groups attached to the nitrogen atom and the chloroacetyl moiety. While specific studies on the oxidation of this exact molecule are not extensively documented in publicly available literature, the oxidation pathways can be inferred from the known chemical behavior of N-alkyl amides and sec-butyl groups.

The primary sites for oxidation are the tertiary carbon-hydrogen bonds of the sec-butyl groups. Oxidation of a sec-butyl group typically leads to the formation of a ketone. jrank.orgencyclopedia.com In the context of this compound, this would result in the formation of a ketone-functionalized amide.

Furthermore, research into the oxidation of N-alkyl amides has shown the potential for the formation of hydroperoxides. acs.org The enzymatic oxidation of similar chloroacetamide herbicides, often mediated by cytochrome P450, proceeds via N-dealkylation and hydroxylation pathways, which can be considered analogous to chemical oxidation in some respects.

The chloroacetyl group is generally less susceptible to oxidation under conditions that would typically oxidize an alkyl group. However, strong oxidizing conditions could potentially lead to the cleavage of the C-C or C-N bonds, resulting in the decomposition of the molecule.

Below is a table summarizing potential oxidation reactions for this compound based on established chemical principles.

Table 1: Potential Oxidation Reactions of this compound

| Substrate | Reagent/Condition | Probable Product(s) | Reaction Type |

| This compound | Mild Oxidizing Agent (e.g., CrO₃/H₂SO₄) | N-(sec-butyl)-N-(2-oxobutyl)-2-chloroacetamide | Oxidation of one sec-butyl group |

| This compound | Stronger Oxidizing Agent (e.g., KMnO₄) | N,N-bis(2-oxobutyl)-2-chloroacetamide | Oxidation of both sec-butyl groups |

| This compound | Dioxygen, Initiator | N-(sec-butyl)-N-(1-hydroperoxy-sec-butyl)-2-chloroacetamide | Hydroperoxidation |

Mechanistic Studies in Biological Systems Non Human

Mode of Action in Plant Physiology

N,N-di-sec-butyl-2-chloroacetamide, like other chloroacetamide herbicides, primarily disrupts the early development of plants by interfering with cell division and enlargement. researchgate.net This leads to stunted growth, with emerging leaves appearing small and malformed. researchgate.net The herbicidal activity of chloroacetamides is linked to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netnih.govresearchgate.net

Chloroacetamide herbicides are potent inhibitors of VLCFA synthesis in plants. researchgate.netresearchgate.net VLCFAs, which are fatty acids with more than 18 carbon atoms, are crucial precursors for the synthesis of components that make up the leaf cuticle, such as wax, suberin, and cutin. nih.govresearchgate.net The inhibition of VLCFA biosynthesis disrupts the formation of these protective layers. nih.gov

Studies have shown that treatment with chloroacetamides leads to a significant reduction in VLCFAs with 20, 22, and 24 carbon atoms. researchgate.netresearchgate.net This inhibition can be observed at very low concentrations of the herbicide, indicating a high sensitivity of the fatty acid elongation process. researchgate.netsemanticscholar.org The degree of inhibition is dependent on the specific chemical structure of the chloroacetamide molecule. researchgate.net For a strong inhibitory effect on VLCFA formation, an N,N-disubstituted amide moiety is required. researchgate.net

The following table illustrates the impact of a representative chloroacetamide herbicide, metazachlor, on the fatty acid profile in cucumber seedlings.

| Fatty Acid | Control (dpm) | Metazachlor (1 µM, dpm) | % Inhibition |

| VLCFAs (C20:0, C22:0, C24:0) | 2,500 | 250 | 90% |

| Long-Chain Fatty Acids (e.g., C18:0) | 1,000 | 1,500 | -50% (Accumulation) |

| Data derived from studies on the effect of chloroacetamides on fatty acid synthesis in Cucumis sativus. researchgate.net |

The primary target of chloroacetamide herbicides is the elongase enzyme system responsible for the synthesis of VLCFAs. researchgate.netresearchgate.net Specifically, these herbicides are believed to inhibit the condensing enzyme component of the elongase complex, known as 3-ketoacyl-CoA synthase (KCS). researchgate.net

It is proposed that chloroacetamides act as alkylating agents, forming a covalent bond with a critical cysteine residue within the active site of the VLCFA synthase enzyme. researchgate.netnih.gov This irreversible binding inactivates the enzyme, thereby blocking the elongation of fatty acid chains beyond C18. nih.gov The specificity of different chloroacetamides for various elongase isoforms can vary, leading to distinct patterns of inhibition. nih.gov

The inhibition of VLCFA biosynthesis has direct consequences for the integrity and function of cellular membranes, particularly the plasma membrane. nih.gov VLCFAs are essential components of membrane lipids, including phospholipids (B1166683) and cerebrosides. nih.gov

A reduction in the availability of VLCFAs due to herbicide action leads to their depletion in the plasma membrane. nih.gov This forces the plant to incorporate shorter-chain fatty acids into the membrane structure, which alters its physical properties and compromises its function. nih.gov The disruption of membrane stability is a key factor leading to the ultimate death of the plant. nih.gov Studies have demonstrated that chloroacetamide treatment severely impairs the de novo incorporation of VLCFAs into both plasma and microsomal membranes. nih.gov

Biochemical Pathways of Degradation in Microorganisms

Microorganisms play a crucial role in the breakdown of chloroacetamide herbicides in the environment. researchgate.net Several bacterial strains have been identified that can degrade these compounds through various metabolic pathways. researchgate.netnih.gov

The microbial degradation of this compound and related compounds involves several key enzymatic reactions:

N-Dealkylation: This process involves the removal of one or both of the sec-butyl groups attached to the nitrogen atom. nih.govnih.gov It is often an initial step in the degradation cascade. nih.gov

C-Dealkylation: In some instances, the cleavage of a carbon-carbon bond within the alkyl side chain can occur. researchgate.net

Hydroxylation: The introduction of a hydroxyl (-OH) group onto the molecule can increase its water solubility and prepare it for further breakdown.

Cleavage: The amide bond in the chloroacetamide structure can be cleaved, breaking the molecule into smaller, less toxic components. nih.gov

Dechlorination: The removal of the chlorine atom is a critical detoxification step, as it significantly reduces the reactivity and toxicity of the compound. researchgate.net

One identified metabolic pathway for a related chloroacetamide, butachlor, in Rhodococcus sp. strain B1 involves initial N-dealkylation to produce butoxymethanol (B13789184) and 2-chloro-N-(2,6-dimethylphenyl)acetamide. nih.gov The butoxymethanol can be further utilized by the microorganism as a carbon source. nih.gov

The table below summarizes the primary microbial degradation pathways for chloroacetamides.

| Degradation Pathway | Description |

| N/C-Dealkylation | Removal of alkyl groups from the nitrogen or carbon backbone. researchgate.netnih.gov |

| Hydroxylation | Addition of a hydroxyl group. |

| Cleavage | Breaking of the amide bond. nih.gov |

| Dechlorination | Removal of the chlorine atom. researchgate.net |

A diverse array of microbial enzymes is responsible for carrying out the degradation of chloroacetamides:

Amidase/Hydrolase: These enzymes catalyze the cleavage of the amide bond (N-dealkylation) in the herbicide molecule. nih.gov A specific hydrolase, designated ChlH, has been purified from Rhodococcus sp. strain B1 and shown to be responsible for the N-dealkylation of butachlor. nih.gov The efficiency of this enzyme is influenced by the length of the alkyl chain on the nitrogen atom. nih.gov

Reductase and Ferredoxin: These are components of electron transport chains that are often coupled with oxygenase enzymes. nih.govnih.gov

Cytochrome P450 Oxygenase: This superfamily of enzymes plays a key role in the metabolism of a wide range of compounds. nih.govnih.gov In some bacteria, a cytochrome P450 monooxygenase system, in conjunction with a ferredoxin and ferredoxin reductase, is responsible for the O-dealkylation and N-dealkoxymethylation of chloroacetamide herbicides. nih.govnih.gov

Characterization of Microbial Strains Capable of Chloroacetamide Degradation

A diverse array of microbial genera has been identified with the capacity to degrade chloroacetamide herbicides. These microorganisms utilize these compounds as a source of carbon and nitrogen, playing a crucial role in their environmental fate. Key among these are species belonging to the genera Acinetobacter, Bacillus, Pseudomonas, Sphingobium, Catellibacterium, Stenotrophomonas, Klebsiella, and the fungus Paecilomyces.

Pseudomonas : Various Pseudomonas species have been isolated that can degrade chloroacetamides. For instance, Pseudomonas sp. AD1 has been shown to utilize alachlor (B1666766) as a sole carbon and energy source.

Sphingobium : Members of the genus Sphingobium are well-documented for their ability to degrade a wide range of xenobiotic compounds, including chloroacetamide herbicides. Sphingobium sp. strain C1B was found to effectively degrade the chloroacetamide herbicide S-metolachlor.

Bacillus : Certain Bacillus species have demonstrated the ability to transform chloroacetamides. Bacillus sp. strain Z4 can degrade metolachlor, initiating the process through dechlorination.

Acinetobacter : Acinetobacter species have also been implicated in the breakdown of these herbicides.

Stenotrophomonas : This genus includes strains capable of degrading chloroacetamide compounds.

Klebsiella : Some Klebsiella species contribute to the biodegradation of these herbicides in soil and water environments.

Catellibacterium : Strains from this genus have been identified as having chloroacetamide-degrading capabilities.

Paecilomyces : This fungal genus is also known to participate in the breakdown of chloroacetamide herbicides.

The table below summarizes some of the key microbial strains and the chloroacetamide compounds they are known to degrade.

| Microbial Genus | Exemplary Strain | Degraded Chloroacetamide | Reference |

| Pseudomonas | AD1 | Alachlor | |

| Sphingobium | C1B | S-metolachlor | |

| Bacillus | Z4 | Metolachlor | |

| Acinetobacter | Chloroacetamides | ||

| Stenotrophomonas | Chloroacetamides | ||

| Klebsiella | Chloroacetamides | ||

| Catellibacterium | Chloroacetamides | ||

| Paecilomyces | Chloroacetamides |

Genetic Determinants of Biodegradation: Identification and Expression of Key Genes

The microbial degradation of chloroacetamides is underpinned by specific genetic determinants that encode the enzymes responsible for breaking down these complex molecules. The identification and characterization of these genes are crucial for understanding the metabolic pathways and for developing bioremediation strategies. Key genes involved in the degradation of chloroacetamides and related aromatic compounds include ppah, alkB, benA, and genes encoding for cytochrome P450 monooxygenases.

Cytochrome P450 Monooxygenases (p450) : These enzymes are highly versatile and play a critical role in the initial steps of degradation of many xenobiotics, including chloroacetamides. They often catalyze hydroxylation reactions, which can lead to the detoxification and further breakdown of the herbicide molecule.

alkB : This gene encodes for an alkane hydroxylase, which is involved in the degradation of alkanes. Its presence in some herbicide-degrading strains suggests a role in the breakdown of the alkyl side chains of chloroacetamide molecules.

benA : The benA gene codes for the alpha subunit of benzoate (B1203000) 1,2-dioxygenase, an enzyme involved in the aerobic degradation of aromatic compounds. This suggests its involvement in the breakdown of the aromatic ring structure present in many chloroacetamide herbicides.

ppah : This gene is associated with the degradation of polycyclic aromatic hydrocarbons (PAHs) and its presence indicates a broad degradative capability of the microorganism which can extend to the aromatic moieties of chloroacetamides.

The expression of these genes is often induced in the presence of the target herbicide, allowing the microorganism to produce the necessary enzymes for its degradation. The study of these genetic determinants provides a deeper understanding of the microbial metabolic versatility and its application in environmental cleanup.

| Gene | Encoded Enzyme/Function | Role in Chloroacetamide Degradation | Reference |

| p450 | Cytochrome P450 Monooxygenase | Initial hydroxylation and detoxification | |

| alkB | Alkane Hydroxylase | Degradation of alkyl side chains | |

| benA | Benzoate 1,2-dioxygenase (alpha subunit) | Degradation of the aromatic ring | |

| ppah | Related to PAH degradation | Breakdown of aromatic structures |

Stereoselective Degradation Processes

Many chloroacetamide herbicides are chiral molecules, meaning they exist as two enantiomers (S- and R-forms) that are mirror images of each other. These enantiomers can have different biological activities and toxicities. Interestingly, microbial degradation of these herbicides is often stereoselective, with one enantiomer being degraded at a faster rate than the other.

A common observation is the preferential degradation of the S-enantiomer of certain chloroacetamides. For example, in studies involving the degradation of metalaxyl, a related chiral fungicide, the S-enantiomer was found to be degraded more rapidly by certain microbial communities. This stereoselectivity is attributed to the specific fit between the enzyme's active site and the substrate molecule. The enzymes involved in the degradation pathway often have a three-dimensional structure that preferentially binds to and transforms one enantiomer over the other.

This stereoselective degradation has significant environmental implications. If the more herbicidally active and/or more toxic enantiomer is preferentially degraded, it can lead to a more rapid detoxification of the contaminated environment. Conversely, if the less active enantiomer is preferentially degraded, the more potent form may persist longer. Understanding these stereoselective processes is therefore essential for accurate environmental risk assessment and for the development of effective bioremediation strategies. The preferential degradation of the S-enantiomer is a key finding in the study of the environmental fate of chiral chloroacetamides.

Environmental Dynamics and Ecological Research

Environmental Fate and Persistence in Various Compartments

The environmental fate of a chemical compound refers to its transport and transformation in different environmental compartments. Understanding this is crucial for assessing potential exposure and risk to the environment.

Soil Dissipation Kinetics and Half-Life Studies

The persistence of a chemical in the soil is a key factor in determining its potential for long-term environmental impact. The dissipation of chloroacetamide herbicides in soil is influenced by factors such as soil composition and temperature. nih.gov Half-life is a common measure of persistence, indicating the time it takes for half of the initial amount of a substance to degrade.

Table 1: Factors Influencing Soil Dissipation of Chloroacetamide Herbicides

| Factor | Influence on Dissipation |

| Soil Type | Affects adsorption and microbial activity. nih.gov |

| Temperature | Higher temperatures generally increase the rate of degradation. nih.gov |

| Moisture | Influences hydrolysis and microbial degradation rates. |

| Microbial Activity | Plays a crucial role in the biotransformation of these compounds. walisongo.ac.id |

Aquatic System Behavior: Transport and Distribution in Surface and Groundwater

Due to their use in agriculture, chloroacetamide herbicides can enter aquatic systems through runoff and leaching. Their behavior in water is critical to understanding their potential impact on aquatic ecosystems. The transport and distribution of these compounds are influenced by their water solubility and persistence. Some chloroacetamides are known to be mobile in soil and can reach adjacent water bodies.

Studies on related compounds indicate that hydrolysis is a fundamental transformation process for chloroacetamides in the environment. researchgate.net However, this process can be slow. The presence of certain metal ions can increase the transformation rates of some chloroacetanilides through nucleophilic substitution reactions. researchgate.net

Volatilization Potential from Environmental Matrices

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This can be a significant pathway for the distribution of chemicals in the environment. The potential for volatilization is influenced by a compound's vapor pressure and its interaction with environmental matrices like soil and water. Specific data on the volatilization potential of N,N-di-sec-butyl-2-chloroacetamide is not detailed in the provided search results.

Metabolite Formation and Identification in Environmental Matrices

When a chemical compound degrades in the environment, it forms metabolites, which can have their own environmental and toxicological profiles. Research on dichloroacetamide safeners, a related class of compounds, shows that biotransformation in soil can lead to the formation of various metabolites, including 2-hydroxyacetamide (B1193895) and oxamic acid derivatives. walisongo.ac.id Reductive dechlorination pathways, which may be unique to soil metabolism, can also generate different chloroacetamide metabolites. walisongo.ac.id

Ecological Impact Studies on Non-Target Organisms

The impact of pesticides on organisms other than the intended target is a major area of ecotoxicological research. nih.gov These effects can range from direct toxicity to more subtle impacts on growth, reproduction, and behavior. nih.gov

Effects on Aquatic Biota (e.g., Plankton Communities, Diatoms)

Aquatic ecosystems are particularly vulnerable to pesticide contamination. mdpi.com Studies on various pesticides have shown negative impacts on a wide range of aquatic organisms. nih.gov For example, neonicotinoid insecticides, another class of pesticides, have been shown to have significant toxic effects on aquatic invertebrates. mdpi.com Research on the chloroacetamide herbicide benoxacor (B1667998) indicates it can be highly toxic to freshwater algae. walisongo.ac.id While specific studies on the effects of this compound on plankton and diatoms were not found in the search results, the general toxicity of related compounds to aquatic autotrophs suggests a potential for impact.

Influence on Indigenous Soil Microbial Communities

There is no available research documenting the effects of this compound on the structure, diversity, or function of native microbial populations in soil environments.

Assessment of Transformation Products in the Environment

Scientific literature does not currently contain studies that identify or quantify the degradation or transformation products of this compound in soil, water, or other environmental compartments.

Further research is required to ascertain the environmental behavior and ecological footprint of this specific chemical compound.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a laboratory technique for the separation of a mixture, is central to the analysis of N,N-di-sec-butyl-2-chloroacetamide. Both liquid and gas chromatography, coupled with mass spectrometry, are powerful tools for its identification and measurement.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of chloroacetamide herbicide parent compounds and their degradation products, including this compound. This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound in complex matrices.

In a typical LC-MS/MS setup, the sample extract is first injected into the liquid chromatograph. The components of the mixture are separated based on their affinity for the stationary phase (the column) and the mobile phase (the solvent). The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the parent ion and its fragment ions are used for identification and quantification.

Table 1: Example LC-MS/MS Parameters for Chloroacetamide Analysis

| Parameter | Condition |

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound |

Gas chromatography coupled with mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the sample is vaporized and separated in a gaseous mobile phase.

The choice between GC-MS and LC-MS/MS often depends on the specific properties of the analyte and the sample matrix. GC-MS can provide excellent separation and is a well-established technique.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is a critical step to isolate this compound from complex environmental and biological matrices and to concentrate it to detectable levels. The goal is to remove interfering substances that could affect the accuracy of the analysis.

Commonly used techniques for sample preparation include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting chloroacetamides and their degradation products from water samples. The water sample is passed through a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): In this method, the sample is mixed with an immiscible organic solvent. The target analyte partitions into the organic phase, which is then separated and concentrated.

The selection of the extraction method and the specific sorbents and solvents depends on the chemical properties of this compound and the nature of the sample matrix.

Advanced Analytical Approaches

To enhance the reliability and sensitivity of the analysis, advanced analytical approaches are often employed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can help in the unambiguous identification of this compound, especially in complex samples where interferences are common. This technique can differentiate between compounds with very similar nominal masses.

Isotope-Labeled Standards: The use of isotope-labeled internal standards, such as those containing deuterium (B1214612) or carbon-13, is crucial for accurate quantification. These standards are chemically identical to the target analyte but have a different mass. By adding a known amount of the labeled standard to the sample before extraction, any losses during sample preparation can be corrected for, leading to more accurate and precise results.

Structure Activity Relationship Sar and Computational Studies

Molecular Structure and Biological Activity Correlations

The herbicidal efficacy and enzyme inhibition of chloroacetamides are largely dictated by the nature of the substituents on the nitrogen atom and the reactivity of the chloroacetyl group.

Herbicidal Efficacy:

The herbicidal activity of chloroacetamides is primarily attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.net This inhibition disrupts cell membrane formation and leads to plant death. researchgate.net The structure of the N-alkyl substituents plays a significant role in the molecule's lipophilicity, uptake, and transport within the plant, all of which influence its herbicidal potency. nih.gov

Studies on various N,N-dialkyl chloroacetamides have shown that the size and branching of the alkyl groups can modulate herbicidal activity. While specific efficacy data for N,N-di-sec-butyl-2-chloroacetamide is not extensively documented in publicly available literature, general trends for chloroacetamides suggest that a certain degree of lipophilicity imparted by the alkyl groups is necessary for effective transport to the target site. However, excessive lipophilicity can sometimes lead to poor bioavailability. The two sec-butyl groups in this compound contribute significantly to its lipophilic character.

A study on various chloroacetamide derivatives demonstrated that their herbicidal potency against different weed species varied based on the N-substituents. ekb.eg For instance, certain derivatives showed higher efficacy than the standard herbicide acetochlor. ekb.eg

Enzyme Inhibition:

The primary target of chloroacetamide herbicides is the elongase enzyme system responsible for the synthesis of VLCFAs. researchgate.net Specifically, they are believed to form a covalent bond with a critical cysteine residue in the active site of the condensing enzyme component of the elongase complex. The electrophilic carbon of the chloroacetyl group is the reactive center that alkylates the sulfhydryl group of the cysteine.

The N,N-di-sec-butyl moiety of the molecule, while not directly involved in the covalent bonding, plays a crucial role in the binding affinity and orientation of the inhibitor within the enzyme's active site. The size and shape of these alkyl groups must be complementary to the hydrophobic pockets of the active site to ensure proper positioning for the alkylation reaction to occur. The steric hindrance provided by the two sec-butyl groups can influence the rate and selectivity of the enzyme inhibition.

Research on other covalent inhibitors has shown that the non-covalent interactions of the substituent groups are critical for the initial binding and proper orientation of the electrophilic "warhead". researchgate.net

Computational Chemistry Approaches for Predictive Modeling

Computational methods are invaluable for predicting the biological activity of compounds like this compound and for understanding their interactions with target enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. psu.edu For chloroacetamide herbicides, QSAR models can predict herbicidal efficacy based on various molecular descriptors.

Key descriptors often used in QSAR models for herbicides include:

Lipophilicity (logP): Affects the compound's ability to cross cell membranes.

Electronic parameters (e.g., Hammett constants): Describe the electronic effects of substituents.

Steric parameters (e.g., Taft steric parameters): Quantify the size and shape of substituents.

Topological indices: Describe the connectivity and branching of the molecule.

| Descriptor Class | Specific Descriptor Example | Relevance to Herbicidal Activity |

|---|---|---|

| Lipophilic | logP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport. |

| Electronic | Hammett Constant (σ) | Describes the electron-donating or -withdrawing nature of substituents, affecting reactivity. |

| Steric | Taft Steric Parameter (Es) | Quantifies the bulkiness of substituents, which can affect binding to the target enzyme. |

| Topological | Wiener Index | Relates to the overall size and shape of the molecule. |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. ekb.eg For this compound, docking studies can simulate its interaction with the active site of the VLCFA elongase. ekb.egresearchgate.net

In a typical docking simulation, the 3D structure of the enzyme is used as a receptor, and the chloroacetamide is treated as the ligand. The simulation samples various binding poses and scores them based on the predicted binding affinity. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme. e-nps.or.kr For instance, docking studies on other chloroacetamide derivatives have identified key amino acid residues in the active site of VLCFAs that are crucial for binding. ekb.eg

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the conformational changes that may occur upon binding and can help to refine the understanding of the inhibitor-enzyme interactions.

| Compound | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|

| Acetochlor (Standard) | -6.26 | Hydrophobic and hydrogen bond interactions |

| Derivative 1 | -6.92 | Hydrophobic and hydrogen bond interactions |

| Derivative 2 | -5.32 | Primarily hydrophobic interactions |

Note: The data in this table is illustrative for chloroacetamide derivatives and not specific to this compound.

Chiral Properties and Stereoselectivity in Biological Interactions

Chirality plays a critical role in the biological activity of many pesticides, including herbicides. researchgate.net A chiral molecule and its non-superimposable mirror image (enantiomer) can exhibit different biological activities because biological systems, such as enzymes, are themselves chiral.

This compound possesses two chiral centers at the secondary carbon atoms of the two sec-butyl groups. This gives rise to three possible stereoisomers: (R,R), (S,S), and the meso-compound (R,S).

Furthermore, hindered rotation around the amide C-N bond in N,N-disubstituted chloroacetamides can lead to the existence of E/Z rotamers (or cis/trans isomers). researchgate.net This adds another layer of complexity to the stereochemistry of these molecules.

The different stereoisomers of this compound can have different binding affinities for the target enzyme. One enantiomer may fit more snugly into the chiral active site of the enzyme, leading to more effective inhibition and higher herbicidal activity. This phenomenon, known as stereoselectivity, has been observed for other chiral herbicides where one enantiomer is significantly more active than the other. nih.govresearchgate.net

For example, in the case of the herbicide metolachlor, the S-enantiomer is responsible for most of the herbicidal activity. As a result, a more refined product containing a higher proportion of the S-enantiomer (S-metolachlor) has been developed, allowing for lower application rates. A similar stereoselective effect would be expected for this compound, where one of its stereoisomers is likely to be a more potent inhibitor of VLCFA elongase than the others.

Resistance Mechanisms and Management Strategies

Evolution of Resistance in Weeds to Chloroacetamide Herbicides

The evolution of herbicide resistance is a natural consequence of intense selection pressure exerted by the continuous use of a single herbicide or herbicides with the same mode of action. bayer.co.za Initially, it was believed that resistance to chloroacetamide herbicides was less likely to occur. However, resistant populations have emerged after repeated applications in monoculture systems. sbcpd.org For instance, resistance to butachlor, a chloroacetamide herbicide, has been observed in Echinochloa crus-galli (barnyardgrass) in rice fields. sbcpd.org

Weed populations naturally exhibit genetic diversity, with a small number of individuals potentially possessing traits that confer resistance to a specific herbicide. bayer.co.za When a chloroacetamide herbicide is applied, susceptible plants are controlled, while these pre-existing resistant individuals survive and reproduce. With continued use of the same herbicide, the proportion of resistant plants in the population increases, eventually leading to a field dominated by a resistant biotype. bayer.co.za This process can take several years to become noticeable. bayer.co.za

The risk of resistance evolution is influenced by several factors, including the herbicide's mode of action, the genetic diversity of the weed species, and the intensity of the selection pressure. While chloroacetamides have a lower inherent risk, their extensive use in the absence of other weed control methods can significantly increase the likelihood of resistance developing. pesticidestewardship.org

Biochemical Mechanisms of Herbicide Resistance (e.g., Enhanced Metabolism via Cytochrome P450 and Glutathione (B108866) S-Transferase Enzymes)

One of the primary mechanisms of resistance to chloroacetamide herbicides is enhanced metabolism, a form of non-target-site resistance (NTSR). nih.govnih.gov This involves the detoxification of the herbicide molecule before it can reach its target site within the plant cell. Two key enzyme superfamilies, cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), play a crucial role in this process. nih.govnih.gov

Cytochrome P450 Monooxygenases (P450s): These enzymes are involved in Phase I of herbicide metabolism, where they catalyze oxidative reactions such as hydroxylation and dealkylation. nih.govbiorxiv.org This initial step makes the herbicide molecule more reactive and susceptible to further detoxification in Phase II. The overexpression of P450 genes has been linked to resistance in various weed populations. nih.gov P450s are a large and diverse family of enzymes, and their involvement in herbicide metabolism can confer cross-resistance to herbicides from different chemical classes. nih.gov

Glutathione S-Transferases (GSTs): GSTs are key enzymes in Phase II of herbicide detoxification. They catalyze the conjugation of the activated herbicide molecule (from Phase I) with glutathione, a naturally occurring antioxidant in plants. nih.govresearchgate.net This conjugation process renders the herbicide non-toxic and more water-soluble, facilitating its sequestration into the vacuole or cell wall. frontiersin.org Increased GST activity is a well-documented mechanism of resistance to chloroacetamide herbicides in several weed species. researchgate.net

The table below summarizes the roles of these enzyme families in herbicide metabolism:

| Enzyme Family | Phase of Metabolism | Function | Role in Resistance |

| Cytochrome P450 Monooxygenases (P450s) | Phase I | Oxidation, hydroxylation, dealkylation of the herbicide. nih.govbiorxiv.org | Increases the rate of herbicide detoxification, preventing it from reaching the target site. |

| Glutathione S-Transferases (GSTs) | Phase II | Conjugation of the activated herbicide with glutathione. nih.govresearchgate.net | Neutralizes the herbicide's toxicity and prepares it for sequestration. |

Genetic Basis of Resistance: Gene Identification and Expression Profiling

The biochemical mechanisms of resistance are underpinned by genetic changes within the weed population. Identifying the specific genes responsible for resistance and understanding their expression patterns are critical for developing effective management strategies.

The evolution of resistance through enhanced metabolism is often a polygenic trait, meaning it is controlled by multiple genes. researchgate.net This complexity makes it more challenging to study compared to target-site resistance, which is often conferred by a single gene mutation.

Modern molecular techniques, such as transcriptomic and metabolomic analyses, have become invaluable tools for dissecting the genetic basis of non-target-site resistance. nih.gov These approaches allow researchers to compare gene expression profiles between resistant and susceptible weed biotypes. For example, studies have used RNA sequencing to identify the upregulation of specific P450 and GST genes in herbicide-resistant weed populations. nih.gov

Chemical genetic interaction (CGI) profiling is another approach used to identify genes that contribute to intrinsic antibiotic resistance in microorganisms, and similar principles can be applied to understanding herbicide resistance in weeds. nih.gov This involves screening mutant libraries to identify genes whose alteration affects the plant's susceptibility to a particular herbicide.

Research has shown that the diversity in plant P450 and GST gene families, which are now implicated in herbicide resistance, evolved long before the advent of modern agriculture and herbicides. nih.gov The intense selection pressure from herbicides has simply selected for the overexpression of pre-existing genes that confer a metabolic advantage.

Strategies for Mitigating Resistance Development in Agricultural Systems

Preventing and managing herbicide resistance requires a multi-faceted approach that reduces the selection pressure on weed populations. Relying solely on a single herbicide or mode of action is unsustainable. ucdavis.edu The following strategies are crucial for mitigating the development of resistance to chloroacetamide and other herbicides:

Diversify Herbicide Modes of Action: The cornerstone of resistance management is the rotation and use of herbicide mixtures with different modes of action (MOAs). riversedgewest.orghracglobal.com This makes it less likely that a weed will survive that is resistant to multiple herbicides. Each herbicide in a tank mix should be effective against the target weed species. hracglobal.com

Incorporate Non-Chemical Weed Control Methods: An integrated weed management (IWM) approach combines chemical control with cultural, mechanical, and biological methods. mdpi.com

Cultural Practices: These include crop rotation, altering planting dates, using competitive crop varieties, and maintaining narrow row spacing to shade out weeds. hracglobal.commdpi.com

Mechanical Practices: Tillage and manual weed removal can be effective, especially for managing small patches of resistant weeds before they produce seed. pesticidestewardship.org

Biological Practices: The introduction of specific insects or pathogens that target weed species can be a component of an IWM program. hracglobal.com

Scout Fields and Keep Records: Regularly monitoring fields helps in the early detection of resistant weed patches, allowing for targeted management before they spread. pesticidestewardship.org

Prevent the Spread of Resistant Weeds: Cleaning farm equipment between fields is essential to avoid moving resistant weed seeds or plant parts to new areas. pesticidestewardship.org

Manage the Weed Seedbank: The primary goal should be to reduce the number of weed seeds in the soil. riversedgewest.org This can be achieved by preventing resistant weeds from setting seed. bayer.co.zapesticidestewardship.org

The following table outlines key resistance management strategies:

| Strategy | Description |

| Herbicide Rotation and Mixtures | Alternating or combining herbicides with different modes of action to reduce selection pressure. riversedgewest.orghracglobal.com |

| Integrated Weed Management (IWM) | Combining chemical, cultural, mechanical, and biological weed control methods. mdpi.com |

| Scouting and Early Detection | Regularly monitoring fields to identify and manage resistant weed patches early. pesticidestewardship.org |

| Sanitation | Cleaning equipment to prevent the spread of resistant weed seeds. pesticidestewardship.org |

| Weed Seedbank Management | Implementing practices to minimize the production and viability of weed seeds in the soil. riversedgewest.org |

By adopting these proactive and diverse strategies, the development and spread of herbicide resistance can be significantly delayed, preserving the long-term effectiveness of valuable weed control tools like N,N-di-sec-butyl-2-chloroacetamide and other chloroacetamide herbicides. riversedgewest.org

Future Research Directions and Advanced Applications

Development of Novel Chloroacetamide Derivatives with Enhanced Selectivity or Efficacy

The fundamental structure of chloroacetamide derivatives, characterized by the reactive chlorine atom adjacent to a carbonyl group, makes them versatile building blocks in chemical synthesis. nbinno.com A primary focus of future research is the rational design and synthesis of new chloroacetamide molecules with improved selectivity or potency for their intended biological targets. researchgate.net

In the field of agrochemicals, research is ongoing to create new herbicidal agents based on the chloroacetamide structure. The strategy involves synthesizing derivatives with various aromatic moieties to explore how these modifications affect their herbicidal activity. researchgate.net In medicinal chemistry, the chloroacetamide warhead is a key component in the design of targeted covalent inhibitors (TCIs). nih.gov However, the high reactivity of simple chloroacetamides can lead to off-target effects. nih.gov Consequently, research is directed towards creating less reactive and more selective alternatives, such as fluorochloroacetamide, α-substituted chloroacetamides, and di- or tri-halo acetamides. nih.gov The goal is to fine-tune the electrophilicity of the warhead to achieve a balance between potent target engagement and minimal off-target reactivity, thereby improving the therapeutic index. nih.gov For example, the development of α-sulfamate acetamides has been shown to be a promising alternative to traditional chloroacetamide inhibitors, offering improved stability while maintaining the necessary binding geometry for potent and selective inhibition of challenging protein targets like Pin1. nih.gov

Table 1: Strategies for Developing Novel Chloroacetamide Derivatives

| Strategy | Objective | Example Application Area | Key Findings/Rationale |

|---|---|---|---|

| Modification of Reactivity | To reduce off-target effects and improve selectivity. | Targeted Covalent Inhibitors (TCIs) | Development of di- and trihaloacetamides, fluorochloroacetamides, and α-sulfamate acetamides as less reactive, more selective "warheads" for covalent inhibitors. nih.govnih.gov |

| Structural Modification | To enhance biological activity and target specificity. | Herbicides, Anticancer Agents | Synthesis of derivatives with different aromatic groups to improve herbicidal action. researchgate.net Synthesis of colchicine (B1669291) derivatives to enhance antiproliferative properties and selectivity against specific cancer cell lines. nih.gov |

| Scaffold Hopping | To identify new chemical structures with similar biological activity. | Drug Discovery | Screening of chloroacetamide fragment libraries to find new scaffolds that bind to protein targets and disrupt protein-protein interactions. illinois.edunih.gov |

Bioremediation Technologies for Environmental Contamination by Chloroacetamides

Given the widespread use of chloroacetamide-based herbicides, environmental contamination of soil and groundwater is a significant concern. nih.gov Bioremediation, which utilizes living microorganisms to degrade or transform environmental pollutants, presents an effective and eco-friendly technology to address this issue. nih.govresearchgate.net This approach is considered a promising alternative to conventional physico-chemical methods, which can be costly and leave secondary toxic residues. researchgate.net

Future research in this area will focus on identifying and engineering microorganisms, such as bacteria and fungi, capable of breaking down chloroacetamide compounds. researchgate.net Key strategies include biostimulation, which involves adding nutrients or electron donors to stimulate the activity of indigenous microbial populations, and bioaugmentation, where specific microbial strains known for their degradative capabilities are introduced to the contaminated site. researchgate.netcrccare.comepa.gov Other related technologies like phytoremediation, which uses plants to remove or stabilize contaminants, are also being explored. researchgate.netcrccare.com The success of these technologies depends on several factors, including the chemical composition and physical properties of the soil, pH, and temperature. nih.govcrccare.com

Table 2: Bioremediation Approaches for Chloroacetamide Contamination

| Technology | Description | Mechanism of Action |

|---|---|---|

| Biostimulation | Enhancement of indigenous microbial activity by adding nutrients, oxygen, or other growth-limiting substances. crccare.comepa.gov | Stimulates the growth of naturally occurring microbes that can use the contaminant as a food and energy source. crccare.com |

| Bioaugmentation | Introduction of non-native microorganisms with specific degradation capabilities to a contaminated site. researchgate.net | Supplements the indigenous microbial population with strains specifically chosen for their ability to degrade the target pollutant. |

| Bioventing | In-situ remediation that enhances the activity of indigenous microbes by injecting air into the unsaturated soil zone at a low rate. crccare.com | Increases oxygen content in the subsurface, promoting aerobic biodegradation of contaminants. crccare.comepa.gov |

| Phytoremediation | The use of plants and their associated microbes to remove, contain, or render harmless environmental contaminants. crccare.com | Involves processes like phyto-stabilization, where plants produce chemicals that immobilize contaminants in the soil. crccare.com |

Exploration of Chloroacetamide Scaffolds in Other Biological Research Fields (e.g., Covalent Inhibitor Design for Viral Proteases like SARS-CoV-2 Main Protease)

The chloroacetamide moiety is a recognized "warhead" for creating covalent inhibitors, which form a stable bond with their target protein, often leading to enhanced potency and prolonged duration of action. nih.gov This has opened up significant research avenues beyond agriculture, particularly in drug discovery. illinois.edunih.gov

A prominent recent example is the design of covalent inhibitors for the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govacs.orgnih.gov Mpro is a cysteine protease that is essential for viral replication, making it a prime drug target. acs.orgtandfonline.com Researchers have rationally designed and synthesized various haloacetamide derivatives, including dichloroacetamides and chlorofluoroacetamides, that act as covalent inhibitors by forming a bond with the catalytic cysteine (Cys145) in the Mpro active site. nih.govresearchgate.net These novel inhibitors have demonstrated potent antiviral activity and, crucially, high selectivity for the viral protease over host proteases, which is a key challenge in developing safe and effective antiviral drugs. nih.gov For instance, the dichloroacetamide-based inhibitor Jun9-62-2R showed potent enzymatic inhibition and antiviral activity with significantly improved target specificity compared to earlier compounds. nih.gov

The success in targeting the SARS-CoV-2 protease highlights the broader potential of using chloroacetamide scaffolds to develop covalent inhibitors for other enzymes and protein-protein interactions implicated in human diseases. nih.govillinois.edu

Table 3: Chloroacetamide-Based Covalent Inhibitors for SARS-CoV-2 Main Protease (Mpro)

| Inhibitor Type | Example Compound | Mechanism | Key Finding |

|---|---|---|---|

| Dichloroacetamide | Jun9-62-2R | Forms a covalent adduct with the catalytic Cys145 of Mpro. nih.gov | Potent enzymatic inhibition and antiviral activity with high selectivity over host cysteine proteases. nih.gov |

| Chloroacetamide | Jun9-57-3R | Covalently inhibits SARS-CoV-2 Mpro with high potency (IC50 of 0.05 µM). nih.gov | Demonstrates the high potency achievable with the chloroacetamide warhead, comparable to other established inhibitors. nih.gov |

| Chlorofluoroacetamide (CFA) | YH-6 | Possesses a CFA unit as a cysteine-reactive warhead on an aza-peptide scaffold, forming a covalent bond with Cys145. researchgate.net | Exhibits strong antiviral activity against SARS-CoV-2 in infected cells and favorable pharmacokinetic properties. researchgate.net |

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metagenomics) in Mechanistic and Environmental Studies

The advancement of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers unprecedented opportunities to understand the biological and environmental impacts of chloroacetamide compounds at a systemic level. nih.govnih.gov Integrating these technologies can provide a comprehensive picture, from the genetic blueprint to the functional protein and metabolic output of an organism or microbial community in response to chemical exposure. nih.govresearchgate.net

In environmental science, omics approaches can revolutionize the study of chloroacetamide bioremediation. nih.govresearchgate.net Metagenomics, for example, allows for the analysis of the total genetic material from an environmental sample, helping to identify novel microbial communities and specific genes responsible for degrading these herbicides without the need for cultivation. researchgate.net Metatranscriptomics and metaproteomics can then reveal which of these genes and proteins are actively expressed during the degradation process. researchgate.net This knowledge is invaluable for optimizing bioremediation strategies and monitoring their effectiveness. nih.gov

In toxicology and drug development, omics technologies are crucial for elucidating the mechanisms of action and potential off-target effects of novel chloroacetamide derivatives. ufz.de For example, transcriptomics (gene expression profiling) and proteomics (protein level analysis) can identify the cellular pathways perturbed by a compound, helping to connect molecular changes to physiological outcomes. nih.govufz.de This systems-level understanding is essential for assessing chemical risk and for designing safer, more effective molecules. nih.govufz.de

Table 4: Application of Omics Technologies in Chloroacetamide Research

| Omics Field | Description | Application to Chloroacetamides |

|---|---|---|

| Genomics | Study of an organism's complete set of DNA (genome). | Identifying genes and genetic variations in microbes or plants related to chloroacetamide metabolism or resistance. nih.gov |

| Metagenomics | Study of genetic material recovered directly from environmental samples. | Discovering novel genes and microbial consortia capable of degrading chloroacetamide herbicides in soil and water. researchgate.net |

| Transcriptomics | Study of the complete set of RNA transcripts (the transcriptome). | Assessing changes in gene expression in target (e.g., weeds) or non-target organisms (e.g., human cells, soil microbes) upon exposure to chloroacetamides to understand mechanisms of action and toxicity. nih.govufz.de |

| Proteomics | Large-scale study of proteins (the proteome). | Identifying protein targets of chloroacetamide-based inhibitors and characterizing cellular responses to exposure at the protein level. nih.govresearchgate.net |

| Metabolomics | Study of the complete set of small-molecule chemicals (metabolites). | Profiling metabolic changes in organisms or ecosystems to understand the functional impact of chloroacetamide exposure and to track biodegradation pathways. nih.govufz.de |

Q & A

Advanced Research Question

- Molecular Docking : Use software like AutoDock to model binding affinity with target proteins (e.g., enzymes in pesticide pathways, referencing structural analogs in ) .

- MD Simulations : Simulate solvation dynamics and membrane permeability using force fields (e.g., CHARMM) .

- ADMET Prediction : Tools like SwissADME can estimate absorption, distribution, and toxicity profiles based on PubChem-derived physicochemical data .

How can researchers design stability studies for this compound under varying environmental conditions?

Advanced Research Question

- Forced Degradation : Expose the compound to extreme conditions (e.g., UV light, oxidative agents) and analyze degradation products via LC-MS .

- Accelerated Aging : Store samples at elevated temperatures (40–60°C) and high humidity, monitoring stability with periodic HPLC assays .

- pH-Dependent Stability : Use buffered solutions (pH 1–13) to study hydrolysis rates and identify degradation pathways .

What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

Advanced Research Question

- High-Resolution Mass Spectrometry (HRMS) : Detect impurities at ppm levels and assign exact masses for structural identification .

- Headspace GC-MS : Identify volatile byproducts (e.g., residual solvents or chlorinated intermediates) .

- ICP-MS : Quantify trace metal contaminants from catalysts (e.g., Fe, Pd) .

How can kinetic studies elucidate the reaction mechanisms of this compound in organic transformations?

Advanced Research Question

- Rate Determination : Use pseudo-first-order kinetics under controlled conditions (e.g., excess nucleophile) to measure activation energy via Arrhenius plots .

- Isotopic Labeling : Introduce or isotopes to track reaction pathways (e.g., hydrolysis vs. substitution) .

- In Situ Spectroscopy : Monitor intermediates in real-time using FTIR or Raman spectroscopy .

What methodologies are appropriate for assessing the environmental impact of this compound?

Advanced Research Question

- Biodegradation Assays : Use OECD 301 protocols to measure microbial degradation in soil/water matrices .

- Ecotoxicology : Evaluate toxicity to model organisms (e.g., Daphnia magna) via LC testing .

- Leaching Studies : Simulate groundwater mobility using column chromatography with soil samples .

How do intermolecular interactions influence the crystallization behavior of this compound?

Advanced Research Question

- Hydrogen Bonding Analysis : Use X-ray crystallography to identify N-H···O or C-H···O interactions that stabilize crystal packing .

- Thermodynamic Solubility : Measure solubility parameters (Hansen solubility) to correlate with crystal lattice energy .

- Polymorph Screening : Employ solvent/anti-solvent crystallization under varying conditions to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.